CuAAC Relative Reactivity vs Primary Azido Esters
In a controlled CuAAC kinetic study using propargyl alcohol as the alkyne partner and CuBr as catalyst in DMF‑d₇, methyl 2‑azido‑2‑methylpropanoate (designated MePropN₃) exhibited a relative reactivity of 8.2, measured as the slope of the second‑order kinetic plot normalized to the reaction of ethyl 2‑azidoisobutyrate [1]. This places it above benzyl azide (5.2) and azidoacetonitrile (7.5), but slightly below the primary azido ester ethyl azidoacetate (9.0) [1]. The data confirm that the electron‑withdrawing ester group partially compensates for the steric penalty imposed by the quaternary α‑carbon, yielding a tertiary azide that retains high click reactivity while offering greater steric protection than primary azido esters.
Ethyl azidoacetate: 9.0
Benzyl azide: 5.2
| Evidence Dimension | Relative CuAAC reaction rate (normalized to ethyl 2‑azidoisobutyrate) |
|---|---|
| Target Compound Data | 8.2 (MePropN₃; methyl 2‑azido‑2‑methylpropanoate) |
| Comparator Or Baseline | Ethyl azidoacetate: 9.0; Azidoacetonitrile: 7.5; Benzyl azide: 5.2; Ethyl 2‑azidoisobutyrate: 1.0 (reference) |
| Quantified Difference | MePropN₃ is 8.9% slower than ethyl azidoacetate but 58% faster than benzyl azide |
| Conditions | CuBr catalyst, propargyl alcohol, DMF‑d₇, ambient temperature, monitored by ¹H NMR [1] |
Why This Matters
This quantitative reactivity rank enables users to predict click reaction rates and tune stoichiometry when the compound competes with other azide-bearing substrates in multi‑component or sequential ligation strategies.
- [1] Golas, P. L., Tsarevsky, N. V., & Matyjaszewski, K. (2008). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. Macromolecular Rapid Communications, 29(12–13), 1167–1171. https://doi.org/10.1002/marc.200800118 View Source
